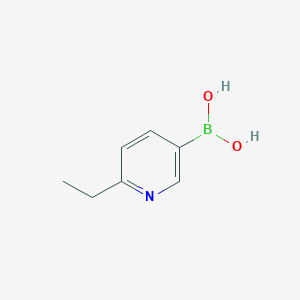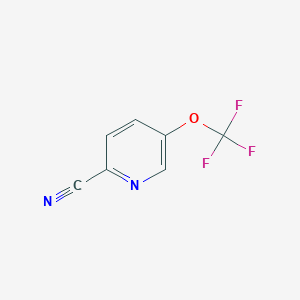
5-(Trifluoromethoxy)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2O. It is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a picolinonitrile core. This compound has gained significant attention in various fields of research due to its potential biological activity and applications in different scientific domains .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)picolinonitrile typically involves the introduction of a trifluoromethoxy group into a picolinonitrile framework. One common method is the trifluoromethoxylation of picolinonitrile using trifluoromethoxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the stability of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinonitrile compounds .
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)picolinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(Methoxy)picolinonitrile: Contains a methoxy group instead of a trifluoromethoxy group.
5-(Chloromethoxy)picolinonitrile: Features a chloromethoxy group in place of the trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)picolinonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQAIRWABWMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
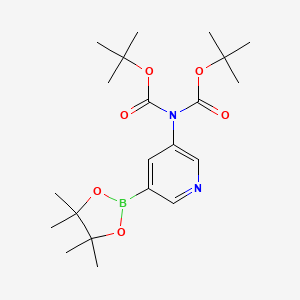


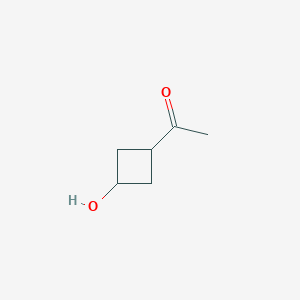
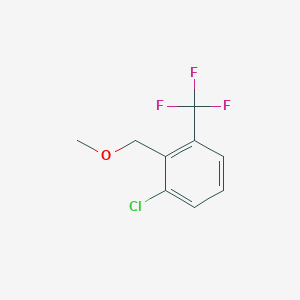
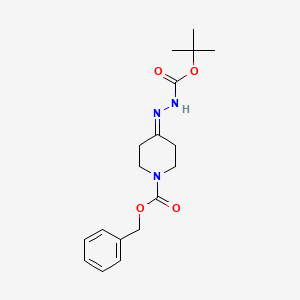
![3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B6333646.png)
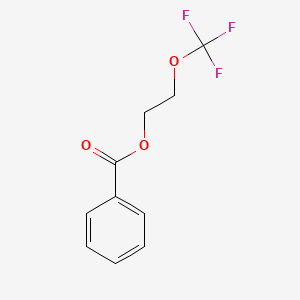
![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)


